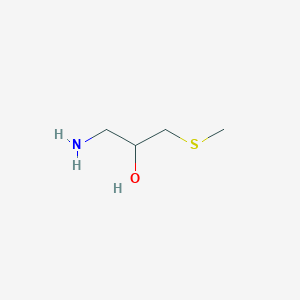![molecular formula C7H15ClN3OP B13592846 2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)
2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride is a chemical compound with the molecular formula C7H15ClN3OP and a molecular weight of 223.64 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride involves several steps. One common method includes the reaction of 4-(dimethylphosphoryl)-1H-pyrazole with ethylene diamine in the presence of hydrochloric acid. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride can be compared with other similar compounds such as:
1,2-Bis(dimethylphosphino)ethane: A diphosphine ligand used in coordination chemistry.
2-(dimethylphosphoryl)aniline: A compound with similar functional groups but different structural properties.
Propriétés
Formule moléculaire |
C7H15ClN3OP |
|---|---|
Poids moléculaire |
223.64 g/mol |
Nom IUPAC |
2-(4-dimethylphosphorylpyrazol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H14N3OP.ClH/c1-12(2,11)7-5-9-10(6-7)4-3-8;/h5-6H,3-4,8H2,1-2H3;1H |
Clé InChI |
WDSULPXDCVKISA-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=CN(N=C1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


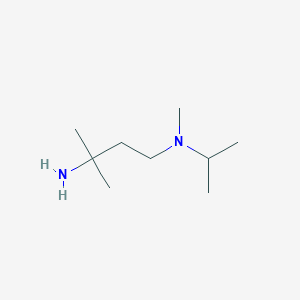

![Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride](/img/structure/B13592794.png)
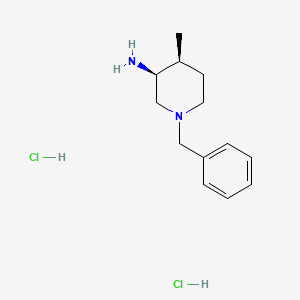
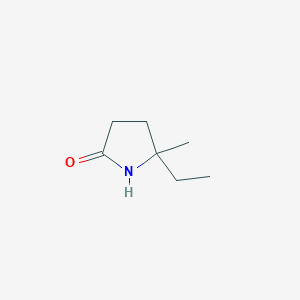

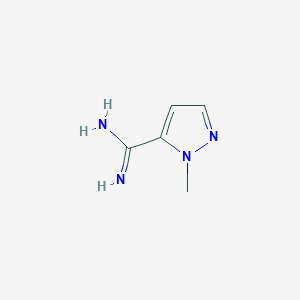
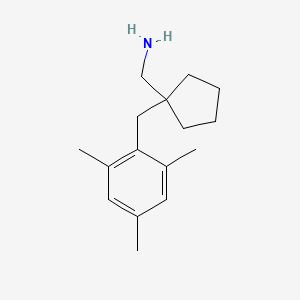

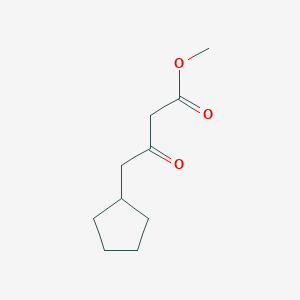
![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
